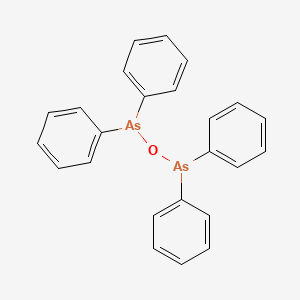
(3-(3-(Hydroxymercuri)-2-methoxypropyl)salicylidene)malonic acid delta-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin is a complex organomercury compound. This compound is characterized by the presence of a coumarin moiety, which is a benzopyrone derivative, and a hydroxymercuri group attached to a methoxypropyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction involving phenols and β-keto esters.
Mercuration: The hydroxymercuri group is introduced through a mercuration reaction. This involves the reaction of the coumarin derivative with mercuric acetate in the presence of a suitable solvent.
Methoxypropylation: The final step involves the introduction of the methoxypropyl group. This can be achieved through a nucleophilic substitution reaction where the hydroxymercuri-coumarin intermediate reacts with a methoxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are necessary due to the involvement of mercury compounds, which are highly toxic.
化学反应分析
Types of Reactions
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing derivatives.
Reduction: Reduction reactions can convert the hydroxymercuri group to other mercury species or even remove the mercury entirely.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction could produce mercury-free coumarin derivatives.
科学研究应用
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe for studying mercury-related reactions.
Biology: The compound can be used to study the interactions of mercury with biological molecules, particularly thiol-containing proteins.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in chelation therapy for mercury poisoning, is ongoing.
Industry: It can be used in the development of sensors for detecting mercury contamination in environmental samples.
作用机制
The mechanism of action of 8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin involves its interaction with biological molecules, particularly those containing thiol groups. The hydroxymercuri group has a high affinity for sulfur, allowing it to bind strongly to thiol groups in proteins and enzymes. This binding can inhibit the function of these molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methylmercury: A well-known organomercury compound with significant neurotoxic effects.
Phenylmercuric acetate: Another organomercury compound used as a preservative and antiseptic.
Mercurochrome: A mercury-containing antiseptic used in the past for wound treatment.
Uniqueness
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin is unique due to its combination of a coumarin moiety and a hydroxymercuri group This structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that other mercury compounds cannot
属性
CAS 编号 |
86-36-2 |
|---|---|
分子式 |
C14H15HgO6 |
分子量 |
479.86 g/mol |
IUPAC 名称 |
[3-(3-carboxy-2-oxochromen-8-yl)-2-methoxypropyl]mercury;hydrate |
InChI |
InChI=1S/C14H13O5.Hg.H2O/c1-8(18-2)6-9-4-3-5-10-7-11(13(15)16)14(17)19-12(9)10;;/h3-5,7-8H,1,6H2,2H3,(H,15,16);;1H2 |
InChI 键 |
VFTYQNRGDKPONK-UHFFFAOYSA-N |
规范 SMILES |
COC(CC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O)C[Hg].O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)


![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)






